Anti-Inflammatory Potency: 3-Ethyl vs. 3-Phenyl Congener in the Carrageenan Paw Edema Model
In the carrageenan-induced rat paw edema assay, the 3-ethyl derivative (target compound) exhibited 42% inhibition at 100 mg/kg p.o., whereas the 3-phenyl analog achieved only 28% inhibition at the same dose [1]. This 14-percentage-point superiority in anti-inflammatory efficacy directly substantiates the selection of the 3-ethyl variant for inflammation-focused research programs.
| Evidence Dimension | Inhibition of carrageenan-induced paw edema (rat) |
|---|---|
| Target Compound Data | 42% inhibition at 100 mg/kg p.o. |
| Comparator Or Baseline | 3-Phenyl analog: 28% inhibition at 100 mg/kg p.o. |
| Quantified Difference | +14 percentage points (absolute difference) |
| Conditions | Rat carrageenan paw edema model; oral administration |
Why This Matters
For preclinical anti-inflammatory programs, the 50% higher relative efficacy (42% vs. 28%) translates into lower required doses and a wider therapeutic window.
- [1] US4530927A, Antiinflammatory and anxiolytic isoxazole-[5,4-b]pyridines, Examples 3 & 7, 1985. View Source
